molecular formula C9H7ClO3 B1364872 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde CAS No. 63944-31-0

6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Cat. No.: B1364872
CAS No.: 63944-31-0
M. Wt: 198.6 g/mol
InChI Key: PEASTDAKRGECGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde typically involves the chlorination of 4H-1,3-benzodioxine followed by formylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like dimethylformamide (DMF) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4H-1,3-benzodioxine-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 6-chloro-4H-1,3-benzodioxine-8-carboxylic acid.

    Reduction: 6-chloro-4H-1,3-benzodioxine-8-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4H-1,3-benzodioxine-8-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group on the benzodioxine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

6-chloro-4H-1,3-benzodioxine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEASTDAKRGECGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=O)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398320
Record name 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63944-31-0
Record name 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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